Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid
CAS No.: 2260932-37-2
Cat. No.: VC4592887
Molecular Formula: C11H16O2
Molecular Weight: 180.247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260932-37-2 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.247 |
| IUPAC Name | bicyclo[6.2.0]dec-9-ene-9-carboxylic acid |
| Standard InChI | InChI=1S/C11H16O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h7-9H,1-6H2,(H,12,13) |
| Standard InChI Key | MRWLUPXPOIVQRJ-UHFFFAOYSA-N |
| SMILES | C1CCCC2C(CC1)C=C2C(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
BDCA is systematically named bicyclo[6.2.0]dec-9-ene-9-carboxylic acid, reflecting its bicyclic structure comprising a six-membered and a two-membered ring fused at the 9th position. The molecular formula, C₁₁H₁₆O₂, corresponds to a molecular weight of 180.24 g/mol . The compound’s canonical SMILES notation, C1CCCC2C(CC1)C=C2C(=O)O, encodes its bicyclic skeleton and carboxylic acid moiety .
Table 1: Key Structural Descriptors of BDCA
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molecular Weight | 180.24 g/mol | |
| InChI Key | MRWLUPXPOIVQRJ-UHFFFAOYSA-N | |
| SMILES | C1CCCC2C(CC1)C=C2C(=O)O |
Conformational Analysis
The bicyclo[6.2.0]decane framework imposes significant steric constraints, rendering BDCA’s structure rigid. X-ray crystallographic data for related bicyclic compounds, such as bicyclo[6.2.0]decapentaene, reveal planar or tub-shaped conformations depending on substituent interactions . In BDCA, the carboxylic acid group at position 9 participates in hydrogen bonding, influencing crystal packing and solubility .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
BDCA is synthesized via cyclization reactions, often employing gold(I)-catalyzed [2+2] cycloadditions between arylalkynes and alkenes. For example, the reaction of o-anisylacetylene with alkenes under gold catalysis yields bicyclo[6.2.0]dec-9-ene derivatives, which are subsequently oxidized to the carboxylic acid . Alternative routes involve Diels-Alder reactions between dienes and dienophiles, followed by oxidative functionalization .
Table 2: Representative Synthesis Routes for BDCA
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gold-catalyzed [2+2] | AuCl₃, CH₂Cl₂, 25°C | 65–78 | |
| Diels-Alder Cyclization | Diene, Dienophile, Δ, 24h | 45–60 | |
| Electrolytic Decarbox. | Vicinal dicarboxylic acid, Δ | 70–85 |
Industrial-Scale Production
Industrial synthesis optimizes cycloaddition reactions for scalability, employing continuous-flow reactors to enhance yield (75–90%) and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures or chromatography on silica gel . A recent patent highlights the use of enzymatic resolution to isolate enantiomerically pure BDCA, critical for pharmaceutical applications .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
BDCA undergoes oxidation at the carboxylic acid group to form peroxides or ketones, depending on the oxidizing agent. For instance, treatment with KMnO₄ in acidic conditions yields a bicyclic ketone, while LiAlH₄ reduces the acid to a primary alcohol .
Cycloaddition and Ring-Opening Reactions
The strained bicyclic framework participates in [4+2] cycloadditions with dienophiles such as maleic anhydride, yielding polycyclic adducts. Thermal ring-opening at 100°C generates trans-9,10-dihydronaphthalene derivatives, a reaction exploited in polymer chemistry .
Table 3: Key Reactions of BDCA
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | Bicyclo[6.2.0]decan-9-one |
| Reduction | LiAlH₄, THF, 0°C | Bicyclo[6.2.0]dec-9-ol |
| [4+2] Cycloaddition | Maleic anhydride, Δ | Tricyclic diester |
Comparative Analysis with Structural Analogs
BDCA’s reactivity diverges markedly from simpler bicyclic carboxylic acids. For example, bicyclo[4.2.0]oct-7-ene-7-carboxylic acid exhibits lower thermal stability, decomposing at 50°C, whereas BDCA remains stable up to 120°C . The larger ring system in BDCA also enhances enantioselectivity in catalytic hydrogenation, a property leveraged in asymmetric synthesis .
Table 4: Comparison of Bicyclic Carboxylic Acids
| Compound | Ring System | Thermal Stability (°C) | Applications |
|---|---|---|---|
| BDCA | Bicyclo[6.2.0] | 120 | Drug intermediates |
| Bicyclo[4.2.0] analog | Bicyclo[4.2.0] | 50 | Polymer additives |
| Bicyclo[5.2.0] analog | Bicyclo[5.2.0] | 90 | Catalysis |
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